![molecular formula C17H21NO5 B291753 Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate, also known as DCAT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCAT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.48 g/mol.
科学的研究の応用
Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been studied for its potential applications in various fields, including materials science, organic electronics, and drug discovery. In materials science, Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been used as a building block for the synthesis of polymers with unique properties. In organic electronics, Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been used as a hole transport material in organic light-emitting diodes (OLEDs). In drug discovery, Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been studied as a potential inhibitor of protein-protein interactions involved in cancer and other diseases.
作用機序
The mechanism of action of Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate is not fully understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been shown to bind to the protein Bcl-xL, which is involved in the regulation of apoptosis, and inhibit its activity. Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects
Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been shown to have a low toxicity profile in vitro and in vivo. In cell culture studies, Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been shown to induce apoptosis in cancer cells. In animal studies, Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has been shown to have anti-inflammatory and analgesic effects. However, further studies are needed to fully understand the biochemical and physiological effects of Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate.
実験室実験の利点と制限
Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate is a relatively new compound, and there is limited information available on its properties and applications. Additionally, Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate is a relatively expensive compound, which may limit its use in some experiments.
将来の方向性
There are several areas of research that could be explored in the future regarding Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate. One area of interest is the development of new materials and devices based on Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate. Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate could also be further studied for its potential applications in drug discovery, particularly as a potential inhibitor of protein-protein interactions. Finally, further studies are needed to fully understand the biochemical and physiological effects of Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate, particularly in vivo.
合成法
Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate can be synthesized through the reaction of terephthalic acid with cyclohexyl isocyanide in the presence of a catalyst such as triethylamine. The resulting product is then reacted with dimethyl sulfate to form Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate. This synthesis method has been optimized to achieve a high yield and purity of Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate.
特性
分子式 |
C17H21NO5 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
dimethyl 2-(cyclohexanecarbonylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-22-16(20)12-8-9-13(17(21)23-2)14(10-12)18-15(19)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,19) |
InChIキー |
CPTZRYFWSSXKEO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CCCCC2 |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



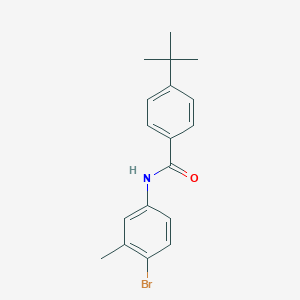
![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)
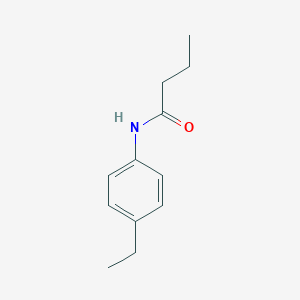

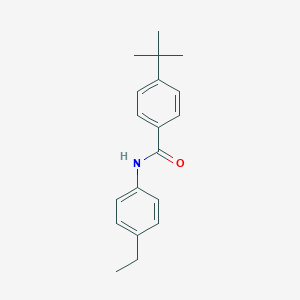

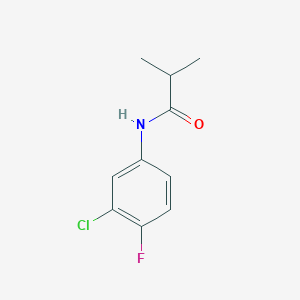
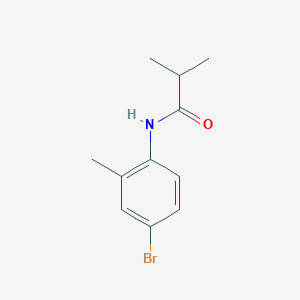
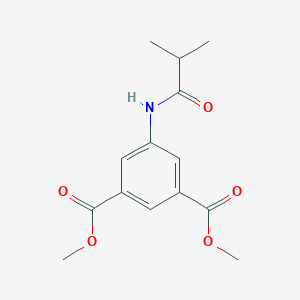
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

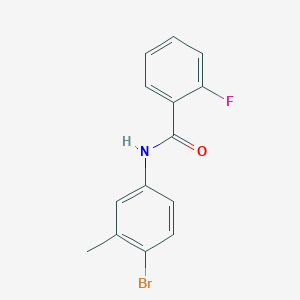
![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)